molecular formula C13H15Cl5N2O B14734449 Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- CAS No. 6284-49-7

Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)-

Cat. No.: B14734449
CAS No.: 6284-49-7
M. Wt: 392.5 g/mol
InChI Key: LPAJESSSQHVIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- typically involves multiple steps, including the formation of the acetamide backbone, the introduction of the diethylaminoethyl group, and the chlorination of the cyclopentadienylidene ring. Common reagents used in these reactions include acetic anhydride, diethylamine, and chlorinating agents such as thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the context of its use, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(trichloro-2,4-cyclopentadien-1-ylidene)
  • Acetamide, N-(2-diethylaminoethyl)-2-bromo-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)

Uniqueness

Acetamide, N-(2-diethylaminoethyl)-2-chloro-2-(tetrachloro-2,4-cyclopentadien-1-ylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

6284-49-7

Molecular Formula

C13H15Cl5N2O

Molecular Weight

392.5 g/mol

IUPAC Name

2-chloro-N-[2-(diethylamino)ethyl]-2-(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)acetamide

InChI

InChI=1S/C13H15Cl5N2O/c1-3-20(4-2)6-5-19-13(21)10(16)7-8(14)11(17)12(18)9(7)15/h3-6H2,1-2H3,(H,19,21)

InChI Key

LPAJESSSQHVIDM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.